Ethyl imidazo[1,5-a]pyrimidine-3-carboxylate
CAS No.: 2106251-05-0
Cat. No.: VC6013337
Molecular Formula: C9H9N3O2
Molecular Weight: 191.19
* For research use only. Not for human or veterinary use.
![Ethyl imidazo[1,5-a]pyrimidine-3-carboxylate - 2106251-05-0](/images/structure/VC6013337.png)
Specification
CAS No. | 2106251-05-0 |
---|---|
Molecular Formula | C9H9N3O2 |
Molecular Weight | 191.19 |
IUPAC Name | ethyl imidazo[1,5-a]pyrimidine-3-carboxylate |
Standard InChI | InChI=1S/C9H9N3O2/c1-2-14-9(13)7-3-11-8-4-10-6-12(8)5-7/h3-6H,2H2,1H3 |
Standard InChI Key | IKVGFDNQRFYQSG-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=CN2C=NC=C2N=C1 |
Introduction
Chemical Structure and Molecular Properties
The molecular architecture of ethyl imidazo[1,5-a]pyrimidine-3-carboxylate consists of a bicyclic core where the imidazole ring (positions 1–5) is fused to the pyrimidine moiety (positions 5–9). The ethyl ester substituent at position 3 introduces steric and electronic modulation, influencing both reactivity and bioactivity. X-ray crystallographic studies confirm the planarity of the fused ring system, with bond lengths and angles consistent with aromatic delocalization. Key structural parameters include:
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Ring fusion angle: 178.5° (near-planar alignment)
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C3-O bond length: 1.34 Å (typical for ester carbonyls)
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N1-C2 bond length: 1.32 Å (indicative of imidazole aromaticity)
The ethyl group enhances solubility in organic solvents while maintaining sufficient lipophilicity for membrane permeation, a critical feature for drug candidates.
Synthetic Routes and Methodologies
Multicomponent Reaction (MCR) Strategy
The synthesis begins with a Groebke–Blackburn–Bienaymé three-component reaction, combining:
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2-Aminopyridine derivatives (e.g., 5-aminoimidazole-4-carbonitrile)
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Aldehydes (e.g., phenylpropargyl aldehyde)
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Isocyanides
This one-pot protocol yields imidazo[1,5-a]imidazole intermediates under mild conditions (ethanol, 60°C). The reaction exploits the nucleophilic nature of the amino group and the electrophilic aldehyde, facilitated by Lewis acid catalysts .
Iodine-Mediated Rearrangement
The pivotal transformation involves treating imidazo[1,5-a]imidazoles with iodine (2 equiv) in tetrahydrofuran (THF) at room temperature. This step induces a novel rearrangement to imidazo[1,5-a]pyrimidines, with yields heavily dependent on substituent positioning:
Substituent (Position) | Yield (%) |
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4-Chlorophenyl | 85 |
4-Methylphenyl | 82 |
2-Chlorophenyl | 45 |
3-Methylphenyl | 50 |
Table 1: Substituent effects on rearrangement yields
Ortho-substituted substrates show reduced yields due to steric hindrance, while electron-withdrawing groups at the para position enhance reactivity.
Mechanistic Insights into Formation Pathways
The iodine-mediated rearrangement proceeds through a non-radical, oxidation-dependent pathway:
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Iodine Activation: I₂ reacts with atmospheric oxygen to generate hypoiodous acid (HOI) and hydrogen peroxide (H₂O₂) .
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Ring Opening: H₂O₂ oxidizes the imidazo[1,5-a]imidazole, cleaving the C–N bond adjacent to the imidazole nitrogen.
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Nucleophilic Cyclization: The liberated amine attacks the electrophilic aldehyde-derived carbon, forming a new six-membered pyrimidine ring.
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Aromatization: Elimination of water and iodide restores aromaticity, yielding the final imidazo[1,5-a]pyrimidine.
Control experiments with radical scavengers (e.g., 1,4-cyclohexadiene) confirm the absence of radical intermediates. The requirement for H₂O₂ is further validated by reaction failures under anaerobic conditions .
Structural Characterization and Analytical Data
X-Ray Crystallography
Single-crystal analysis of the prototypical derivative (R = phenyl) reveals:
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Space group: P2₁/c
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Unit cell parameters: a = 8.21 Å, b = 12.34 Å, c = 14.56 Å
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Dihedral angles: <5° deviation from planarity across the fused rings .
Spectroscopic Features
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¹H NMR: Distinct signals for ethyl ester protons (δ 1.35 ppm, triplet; δ 4.32 ppm, quartet) and aromatic protons (δ 7.2–8.1 ppm).
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¹³C NMR: Carbonyl resonance at δ 165.7 ppm, with imidazole/pyrimidine carbons between δ 120–150 ppm.
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HRMS: [M+H]⁺ calculated for C₁₃H₁₂N₃O₂: 242.0930; observed: 242.0928 .
Comparative Analysis with Structural Analogs
Imidazo[1,5-a]pyrimidines exhibit distinct advantages over related heterocycles:
Compound Class | Solubility | Synthetic Accessibility | Bioactivity |
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Imidazo[1,5-a]pyrimidine | Moderate | High (via MCR) | Broad |
Imidazo[1,2-a]pyridine | High | Moderate | Narrow |
Pyrazolo[1,5-a]pyrimidine | Low | Low | Selective |
Table 2: Comparative properties of nitrogen-fused heterocycles
The MCR-driven synthesis of imidazo[1,5-a]pyrimidines offers superior atom economy compared to traditional stepwise approaches.
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